molecular formula C28H40N4O8S2 B1674248 Ibutamoren mesylate CAS No. 159752-10-0

Ibutamoren mesylate

Cat. No. B1674248
M. Wt: 624.8 g/mol
InChI Key: DUGMCDWNXXFHDE-VZYDHVRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ibutamoren Mesylate, also known as MK-677, is a non-peptide growth hormone secretagogue (GHS) and a selective agonist of the ghrelin receptor. It is primarily used to stimulate the release of growth hormone and insulin-like growth factor (IGF-1) in the body .


Synthesis Analysis

The metabolism of Ibutamoren (MK-677) was investigated by analyzing human urine samples collected over 2 weeks following a single oral administration of the drug. Sample preparation involved dilution and enzymatic hydrolysis followed by a liquid–liquid extraction .


Molecular Structure Analysis

The molecular formula of Ibutamoren Mesylate is C27H36N4O5S. The molecular weight is 528.664 Da .


Chemical Reactions Analysis

The metabolism of Ibutamoren (MK-677) was investigated by analyzing human urine samples collected over 2 weeks following a single oral administration of the drug. The unchanged compound and its metabolites were identified .


Physical And Chemical Properties Analysis

Ibutamoren Mesylate has a molecular weight of 624.77. It is a solid substance and is soluble in DMSO and water .

Scientific Research Applications

Growth Hormone Secretagogue

  • Pediatric Growth Hormone Deficiency : A study by Codner et al. (2001) demonstrated that ibutamoren mesylate can effectively increase growth hormone (GH), insulin-like growth factor I (IGF-I), and insulin-like growth factor-binding protein 3 (IGFBP-3) levels in children with GH deficiency. This suggests its potential application in enhancing growth velocity in such patients (Codner et al., 2001).

Metabolic Studies

  • Equine Metabolism : Research by Cutler et al. (2022) investigated the metabolism of MK-0677 in horses, identifying multiple metabolites in urine and plasma. This study is significant for understanding the metabolism of ibutamoren in a veterinary context and its potential implications for sports doping (Cutler et al., 2022).

Doping Control and Sports

  • Detection in Competitive Sports : Philip et al. (2021) and (2022) conducted studies on ibutamoren metabolites in equine liver microsomes and thoroughbred horses, respectively. These studies are crucial for doping control, providing insights into the detection of ibutamoren use in competitive sports (Philip et al., 2021) (Philip et al., 2022).

Potential Therapeutic Uses

  • Antiviral Activity Against Ebola : Yoon et al. (2020) discovered that ibutamoren has significant antiviral activity against Ebola virus-like particles. This finding opens potential avenues for the use of ibutamoren in antiviral therapies (Yoon et al., 2020).

  • Treatment of Pediatric Growth Hormone Deficiency : Bright and Thorner (2022) compared the growth hormone response of LUM-201 (ibutamoren) with other GH secretagogues, suggesting its potential as an alternative treatment for pediatric growth hormone deficiency (Bright & Thorner, 2022).

Safety And Hazards

Ibutamoren Mesylate is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . Long-term safety is not established and potential adverse effects may include those associated with the administration of growth hormones and the potential for downstream health effects such as cardiovascular and hormonal effects .

Future Directions

Ibutamoren Mesylate is under development for the treatment of pediatric growth hormone deficiency (PGHD), children born small for gestational age (SGA), idiopathic short stature, nonalcoholic fatty liver disease (NAFLD), and Prader Willi syndrome .

properties

IUPAC Name

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O5S.CH4O3S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27;1-5(2,3)4/h4-12,22H,13-19,28H2,1-3H3,(H,29,33);1H3,(H,2,3,4)/t22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGMCDWNXXFHDE-VZYDHVRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936168
Record name 2-Amino-N-{3-(benzyloxy)-1-[1-(methanesulfonyl)-1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl}-2-methylpropanimidic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ibutamoren mesylate

CAS RN

159752-10-0
Record name MK 0677
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159752-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibutamoren mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159752100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N-{3-(benzyloxy)-1-[1-(methanesulfonyl)-1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl}-2-methylpropanimidic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBUTAMOREN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R90JB6QJ2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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